N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide is a complex organic compound characterized by the presence of both chloro and fluoro substituents on a benzyl ring, as well as nitro and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide typically involves multiple steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorotoluene with thionyl chloride under reflux conditions.
Formation of 2-chloro-6-fluorobenzyl sulfanyl derivative: The 2-chloro-6-fluorobenzyl chloride is then reacted with a suitable thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the sulfanyl derivative.
Introduction of the nitrobenzyl group: The final step involves the reaction of the sulfanyl derivative with 4-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the benzyl ring can enhance binding affinity to target proteins, while the nitro and sulfanyl groups can participate in redox reactions or form covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: Shares the chloro and fluoro substituents but lacks the sulfanyl and nitro groups.
4-nitrobenzyl chloride: Contains the nitrobenzyl moiety but lacks the chloro and fluoro substituents.
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide is unique due to the combination of chloro, fluoro, nitro, and sulfanyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S2/c19-16-2-1-3-17(20)15(16)11-26-9-8-21-18(23)12-27-10-13-4-6-14(7-5-13)22(24)25/h1-7H,8-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARNMLTWUFTSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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